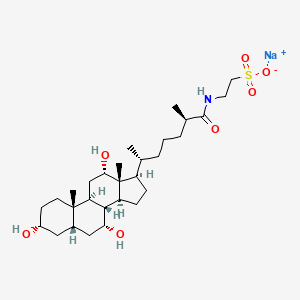
(3alpha,5alpha,6alpha)-3,6-Dihydroxy-pregnan-20-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of (3alpha,5alpha,6alpha)-3,6-Dihydroxy-pregnan-20-one involves several steps. One common method starts with the degradation of phytosterol to obtain dideanol, which is then subjected to a series of reactions including ketal protection, alcohol protection, Grignard reaction, allylic oxidation, ketal removal, Pinnick oxidation, and hydrogenation . These reactions are carried out under mild conditions, making the process suitable for industrial production.
Análisis De Reacciones Químicas
(3alpha,5alpha,6alpha)-3,6-Dihydroxy-pregnan-20-one undergoes various types of chemical reactions:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction can occur under acidic or basic conditions, often using reagents like hydrochloric acid or sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
(3alpha,5alpha,6alpha)-3,6-Dihydroxy-pregnan-20-one has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other steroidal compounds.
Biology: The compound is studied for its role in cellular processes and signaling pathways.
Medicine: It has potential therapeutic applications due to its neurosteroid properties, which can influence mood and cognitive functions.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of (3alpha,5alpha,6alpha)-3,6-Dihydroxy-pregnan-20-one involves its interaction with specific molecular targets and pathways. As a neurosteroid, it modulates the activity of neurotransmitter receptors in the brain, such as the gamma-aminobutyric acid (GABA) receptors. This modulation can enhance or inhibit the effects of neurotransmitters, leading to changes in neuronal activity and behavior .
Comparación Con Compuestos Similares
(3alpha,5alpha,6alpha)-3,6-Dihydroxy-pregnan-20-one can be compared with other similar compounds such as:
Cevane-3,6,20-triol: This compound shares a similar structure but differs in its specific functional groups and biological activity.
(2beta,3alpha,5alpha,6alpha)-Ergostane-2,3,6-triyl tris(hydrogen sulfate): Another structurally related compound with different chemical properties and applications.
The uniqueness of this compound lies in its specific hydroxyl group arrangement and its potent neurosteroid effects, which make it a valuable compound for research and therapeutic purposes.
Propiedades
Fórmula molecular |
C21H34O3 |
|---|---|
Peso molecular |
334.5 g/mol |
Nombre IUPAC |
1-[(3R,5S,6S,8R,9S,10R,13S,14S,17S)-3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone |
InChI |
InChI=1S/C21H34O3/c1-12(22)15-4-5-16-14-11-19(24)18-10-13(23)6-8-21(18,3)17(14)7-9-20(15,16)2/h13-19,23-24H,4-11H2,1-3H3/t13-,14+,15-,16+,17+,18-,19+,20-,21-/m1/s1 |
Clave InChI |
HHUZGDMRRLQZIQ-JFBAWDOZSA-N |
SMILES isomérico |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H]([C@@H]4[C@@]3(CC[C@H](C4)O)C)O)C |
SMILES canónico |
CC(=O)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-(4-Hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)pivalamide](/img/structure/B13434002.png)



![5-[(Dimethylamino)methyl]-3-methoxy-2(1H)-pyridinone](/img/structure/B13434016.png)
![3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13434019.png)




